1,2,5-Thiadiazol-3-amine hydrochloride

ABHD6 inhibition Serine hydrolase Endocannabinoid system

1,2,5-Thiadiazol-3-amine hydrochloride is a privileged heterocyclic building block with unique electronic and regioisomeric properties that differentiate it from other thiadiazole isomers. Its primary amine handle enables rapid SAR exploration via amide coupling and sulfonylation. Validated in carbamate-based serine hydrolase inhibitors (e.g., JZP-430, IC50 = 44 nM), selective 5-HT1A receptor ligands, and CA IX/XII-targeted anticancer sulfonamides. Substitution with generic thiadiazole isomers invalidates target selectivity and assay reproducibility. Choose this authentic 1,2,5-isomer for reproducible results.

Molecular Formula C2H4ClN3S
Molecular Weight 137.59
CAS No. 6595-67-1
Cat. No. B2928147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Thiadiazol-3-amine hydrochloride
CAS6595-67-1
Molecular FormulaC2H4ClN3S
Molecular Weight137.59
Structural Identifiers
SMILESC1=NSN=C1N.Cl
InChIInChI=1S/C2H3N3S.ClH/c3-2-1-4-6-5-2;/h1H,(H2,3,5);1H
InChIKeyMQVGZOHLRZVLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Thiadiazol-3-amine hydrochloride (CAS 6595-67-1) Product Guide: Core Properties and Sourcing Considerations


1,2,5-Thiadiazol-3-amine hydrochloride (CAS 6595-67-1) is a heterocyclic building block belonging to the 1,2,5-thiadiazole class, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom [1]. It is a crystalline solid with a molecular weight of 137.59 g/mol and the molecular formula C₂H₄ClN₃S [1]. As a primary amine hydrochloride salt, it serves as a versatile synthetic intermediate for the preparation of diverse 1,2,5-thiadiazole derivatives with applications in medicinal chemistry, agrochemicals, and materials science [1][2]. Commercial availability typically ranges from 95% to 98% purity, with storage recommendations at 2-8°C in sealed, dry conditions .

Why Generic Substitution Fails: Critical Differentiation of 1,2,5-Thiadiazol-3-amine hydrochloride (CAS 6595-67-1)


Generic substitution of 1,2,5-thiadiazol-3-amine hydrochloride with other thiadiazole isomers or heterocyclic amines is not scientifically valid. The 1,2,5-thiadiazole ring possesses distinct electronic properties—specifically, its electron affinity and electrophilicity differ significantly from the 1,2,4- and 1,3,4-thiadiazole isomers [1]. This influences both its reactivity as a synthetic building block and the biological profile of derived compounds. Furthermore, the position of the amino group on the 1,2,5-thiadiazole ring dictates the vector of substitution, which is a critical parameter in structure-activity relationship (SAR) studies [2]. In contrast to 2-aminothiazole (pKa = 5.28), the 1,2,5-thiadiazol-3-amine core exhibits different basicity and hydrogen-bonding capacity, directly impacting molecular recognition and target binding [3]. Therefore, substituting this specific regioisomer with an alternative scaffold introduces uncontrolled variables in synthetic routes and biological assays, invalidating reproducibility and comparison.

1,2,5-Thiadiazol-3-amine hydrochloride (CAS 6595-67-1) Quantitative Differentiation Evidence


1,2,5-Thiadiazol-3-amine hydrochloride: Key Intermediates for Potent and Selective ABHD6 Inhibitors

The 1,2,5-thiadiazol-3-amine core serves as a critical scaffold for generating potent and selective ABHD6 inhibitors, a serine hydrolase target in the endocannabinoid system [1]. While this compound itself is a building block, its direct derivative, JZP-430 (4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate), demonstrates high potency and selectivity. This contrasts with other carbamate-based inhibitors lacking the 1,2,5-thiadiazole core, which often exhibit poor selectivity profiles.

ABHD6 inhibition Serine hydrolase Endocannabinoid system

1,2,5-Thiadiazol-3-amine hydrochloride Derivatives: High Selectivity for 5-HT1A Receptors over Dopamine and α1 Receptors

Derivatives of 1,2,5-thiadiazol-3-amine, specifically amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine, exhibit potent and selective affinity for human 5-HT1A receptors [1]. These compounds, structurally related to WAY-100135 and WAY-100635, demonstrate a favorable selectivity profile against off-target α1-adrenergic and dopamine D2, D3, and D4 receptors. This contrasts with other heterocyclic amines used in 5-HT1A ligand design, which often exhibit significant cross-reactivity with these related GPCRs.

5-HT1A receptor Serotonin CNS drug discovery

1,2,5-Thiadiazol-3-amine hydrochloride Scaffold: Superior Electrophilicity and Electron Affinity Among Thiadiazole Isomers

The electronic properties of thiadiazole isomers vary significantly, influencing their reactivity and biological interactions. The 1,2,5-thiadiazole ring system exhibits greater electrophilicity and electron affinity compared to the 1,2,4- and 1,3,4-thiadiazole isomers [1]. This property is crucial for its role as a building block in nucleophilic substitution reactions and for the potential of its derivatives to engage in specific electronic interactions with biological targets, such as forming charge-transfer complexes or acting as electron-deficient warheads.

Medicinal chemistry Electronic properties Drug design

1,2,5-Thiadiazol-3-amine hydrochloride: Documented Utility as a Versatile Synthetic Building Block

1,2,5-Thiadiazol-3-amine hydrochloride is explicitly documented as a versatile building block for the synthesis of pharmaceutical compounds and other functional molecules [1]. Its primary amine functionality allows for a wide range of derivatizations, including amide coupling, sulfonylation, and reductive amination, to generate diverse libraries of 1,2,5-thiadiazole-containing compounds. This is in contrast to some other thiadiazole isomers or protected forms that may require additional synthetic steps to reveal a reactive amine handle.

Chemical synthesis Building block Derivatization

1,2,5-Thiadiazol-3-amine hydrochloride in Carbonic Anhydrase Inhibition: Class-Level Evidence for Potent Anticancer Activity

Sulfonamide-based 1,2,5-thiadiazole derivatives (STDs) have been synthesized and evaluated for carbonic anhydrase inhibition (CAI), a validated anticancer target [1]. The study demonstrates that these derivatives bind strongly to the CA active site and exert anticancer activity primarily through CAI rather than DNA binding. This class-level evidence suggests that the 1,2,5-thiadiazole core is a privileged scaffold for developing CA inhibitors with a specific mechanism of action, differentiating it from other heterocyclic sulfonamides that may act through alternative or less defined pathways.

Carbonic anhydrase Anticancer Sulfonamide

1,2,5-Thiadiazol-3-amine hydrochloride: Favorable Physicochemical Properties for Hit-to-Lead Optimization

The 1,2,5-thiadiazol-3-amine core contributes favorable physicochemical properties to derived compounds. The ring system is small (MW contribution of ~101 g/mol) and contributes a topological polar surface area (TPSA) of 80 Ų to the core [1][2]. This is a key differentiator from larger, more lipophilic heterocyclic scaffolds like benzothiadiazoles or substituted thiazoles, which can lead to solubility and permeability challenges. The 1,2,5-thiadiazole's inherent electron deficiency also modulates the pKa of attached amines, potentially improving membrane permeability and reducing off-target promiscuity.

Physicochemical properties Drug-likeness Medicinal chemistry

Optimal Research and Industrial Applications for 1,2,5-Thiadiazol-3-amine hydrochloride (CAS 6595-67-1)


Medicinal Chemistry: Synthesis of Selective Serine Hydrolase Inhibitors (ABHD6, FAAH)

Researchers developing inhibitors for serine hydrolases, such as ABHD6 or FAAH, can utilize 1,2,5-thiadiazol-3-amine hydrochloride as a core scaffold for carbamate-based inhibitors. The class-level evidence demonstrates that derivatives like JZP-430 achieve high potency (IC50 = 44 nM) and 230-fold selectivity over off-targets, a profile directly attributed to the 1,2,5-thiadiazole core [1]. This compound provides a direct entry into this privileged chemical space for exploring the endocannabinoid system and related therapeutic areas.

Neuroscience Drug Discovery: Development of Selective 5-HT1A Receptor Ligands

1,2,5-Thiadiazol-3-amine hydrochloride is an essential building block for synthesizing potent and selective 5-HT1A receptor agonists and antagonists. The class-level evidence confirms that amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine exhibit significant selectivity for 5-HT1A receptors over α1-adrenergic and dopamine D2, D3, and D4 receptors [1]. This makes it a critical starting material for CNS drug discovery programs aiming to minimize off-target pharmacology and improve therapeutic indices for conditions such as anxiety, depression, and cognition.

Oncology Research: Synthesis of Carbonic Anhydrase IX/XII Inhibitors

Scientists developing novel anticancer agents targeting carbonic anhydrase isoforms (particularly CA IX and CA XII) can leverage 1,2,5-thiadiazol-3-amine hydrochloride to create sulfonamide-based derivatives. Class-level evidence indicates that 1,2,5-thiadiazole sulfonamides exert anticancer activity specifically through carbonic anhydrase inhibition rather than non-specific DNA binding [1]. This provides a clear mechanistic rationale for using this scaffold to generate selective, tumor-targeted CA inhibitors with a defined mode of action.

General Synthetic Chemistry: Derivatization for Structure-Activity Relationship (SAR) Studies

1,2,5-Thiadiazol-3-amine hydrochloride serves as a versatile building block for rapid SAR exploration across multiple target classes. Its primary amine handle allows for straightforward derivatization via amide bond formation, sulfonylation, and other standard coupling reactions. The resulting library of 1,2,5-thiadiazole-containing compounds can be screened against a wide range of biological targets, with the core's favorable physicochemical properties (e.g., TPSA of 80 Ų) supporting hit-to-lead optimization efforts [1][2].

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